molecular formula C37H76O2 B13747191 Octadecane, 1,1'-[methylenebis(oxy)]bis- CAS No. 41344-25-6

Octadecane, 1,1'-[methylenebis(oxy)]bis-

Cat. No.: B13747191
CAS No.: 41344-25-6
M. Wt: 553.0 g/mol
InChI Key: WXZWIPLBXXXGGI-UHFFFAOYSA-N
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Description

Octadecane, 1,1'-[methylenebis(oxy)]bis- is a symmetrical diether compound characterized by two octadecyl (C₁₈H₃₇) chains connected via a methylenebis(oxy) (-O-CH₂-O-) bridge. These analogs are reported in plant extracts (e.g., Scorzonera undulata and Moringa oleifera seeds), suggesting natural occurrence and possible biological roles .

Properties

CAS No.

41344-25-6

Molecular Formula

C37H76O2

Molecular Weight

553.0 g/mol

IUPAC Name

1-(octadecoxymethoxy)octadecane

InChI

InChI=1S/C37H76O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-38-37-39-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-37H2,1-2H3

InChI Key

WXZWIPLBXXXGGI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCOCOCCCCCCCCCCCCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Octadecane, 1,1’-[methylenebis(oxy)]bis- typically involves the reaction of formaldehyde with octadecanol under acidic conditions. The reaction proceeds through the formation of a hemiacetal intermediate, which then undergoes further reaction to form the final product .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by using continuous flow reactors to ensure consistent reaction conditions and high yields. The reaction is typically carried out at elevated temperatures to facilitate the formation of the desired product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Octadecane, 1,1’-[methylenebis(oxy)]bis- is used as a surfactant and emulsifying agent in various chemical formulations. Its long hydrocarbon chains make it effective in reducing surface tension and stabilizing emulsions .

Biology: In biological research, this compound is used as a model compound to study the behavior of long-chain ethers in biological membranes. It helps in understanding the interactions between lipids and proteins in cell membranes .

Medicine: .

Industry: In industrial applications, Octadecane, 1,1’-[methylenebis(oxy)]bis- is used in the production of lubricants and plasticizers . Its long hydrocarbon chains provide excellent lubrication properties, making it suitable for use in high-performance lubricants .

Mechanism of Action

The mechanism of action of Octadecane, 1,1’-[methylenebis(oxy)]bis- primarily involves its ability to interact with hydrophobic surfaces and reduce surface tension. The long hydrocarbon chains allow it to embed into lipid bilayers, altering membrane fluidity and permeability . This interaction can affect various cellular processes, including signal transduction and membrane transport .

Comparison with Similar Compounds

Structural Variations in Bridging Groups

The bridging group significantly influences molecular geometry, polarity, and applications. Key analogs include:

Compound Name (CAS No.) Bridging Group Molecular Formula Molecular Weight Key Features/Applications References
Octadecane, 1,1'-[(1-methyl-1,2-ethanediyl)bis(oxy)]bis- O-CH(CH₃)-CH₂-O- C₃₉H₈₀O₂ 580.21 Branched bridge; detected in Moringa oleifera seed extracts .
Octadecane, 1,1’-[1,3-propanediylbis(oxy)]bis- (CAS not specified) O-(CH₂)₃-O- C₃₉H₈₀O₂ 580.21 Linear propane bridge; identified in plant metabolite studies .
Bis(2,2-dinitropropoxy)methane (5917-61-3) O-C(CH₂NO₂)₂-CH₂-O- C₇H₁₂N₄O₁₀ 312.19 Nitro-functionalized bridge; used in explosives and propellants .
Octadecane, 1,1'-[[2-(bromomethyl)-1,3-propanediyl]bis(oxy)]bis- (479681-37-3) O-C(CH₂Br)-CH₂-O- C₄₀H₈₁O₂Br 673.97 Brominated bridge; potential intermediate in pharmaceutical synthesis .

Physicochemical Properties

  • Hydrophobicity : Longer alkyl chains (e.g., C₁₈) increase hydrophobicity, while polar bridges (e.g., nitro or bromo groups) enhance reactivity and solubility in polar solvents .
  • Thermal Stability : Linear bridges (e.g., propane-1,3-diyl) exhibit higher melting points compared to branched analogs due to tighter molecular packing .
  • Biological Activity : Analogs with simple bridges (e.g., methylenebis(oxy)) are reported in plant extracts with antioxidant properties, whereas nitro/bromo derivatives are synthetic and used in specialized industries .

Research Findings and Data

Natural Occurrence

  • Moringa oleifera Seeds: Octadecane derivatives with methyl- or propane-bridged structures were identified using GC-MS, with concentrations up to 0.01% in ethanolic extracts .
  • Scorzonera undulata : Octadecane, 1,1’-[1,3-propanediylbis(oxy)]bis- was detected in root extracts, correlating with anti-inflammatory activity due to palmitic acid synergism .

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